N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-12-11-21-19(23)13-15-3-5-16(6-4-15)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJBCAYIZQMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide , identified by its CAS number 1060286-82-9, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Structural Features
The compound features a carbamoyl group, methoxy groups, and an acetamide moiety, which contribute to its pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmaceutical Development
This compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases, including:
- Cancer : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by interfering with cell signaling pathways.
- Inflammatory Diseases : The anti-inflammatory potential of methoxy-substituted compounds has been documented, suggesting that this compound could modulate inflammatory responses.
Biochemical Studies
Research has explored the compound's interaction with enzymes and receptors:
- Enzyme Inhibition : Studies have shown that similar carbamoyl compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to new treatments for metabolic disorders.
- Receptor Binding : Investigations into receptor binding affinities have indicated that the compound may interact with neurotransmitter receptors, opening avenues for neuropharmacological applications.
Material Science
The unique properties of this compound have led to its exploration in material science:
- Polymer Chemistry : Its ability to form stable bonds with polymers makes it a candidate for developing new materials with enhanced durability and functionality.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound could be further investigated for anticancer properties.
Case Study 2: Anti-Inflammatory Effects
Another research project focused on the anti-inflammatory effects of methoxy-substituted compounds. The findings indicated that these compounds could reduce pro-inflammatory cytokines in vitro, highlighting the potential therapeutic role of this compound in treating chronic inflammatory conditions.
Data Tables
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Anticancer Activity | Moderate | Journal of Oncology |
| Anti-inflammatory | High | Journal of Immunology |
| Enzyme Inhibition | Preliminary | Biochemical Journal |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Carbamoyl vs. Sulfamoyl : The carbamoyl group in the target compound may confer metabolic stability over sulfamoyl analogs (e.g., 19837-89-9), which are prone to enzymatic hydrolysis .
Electron-Withdrawing Groups : Nitro (247592-74-1) and formyl (247592-74-1) substituents enhance electrophilic reactivity, unlike the electron-donating methoxy groups in the target compound .
Pharmacological and Binding Properties
Hydrophobic Enclosure and Binding Affinity
Compounds with methoxy-substituted phenyl groups (e.g., 797807-93-3) demonstrate enhanced binding in hydrophobic pockets of proteins due to the methoxy group’s moderate lipophilicity. Molecular docking studies (Glide XP scoring) suggest that such groups contribute to binding affinity via van der Waals interactions .
Hydrogen-Bonding Capacity
- The carbamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to sulfamoyl analogs (19837-89-9) .
- In contrast, nitro-substituted analogs (247592-74-1) lack hydrogen-bonding donor capacity, reducing interactions with polar residues in binding sites .
Phenoxy Acetamide Formation
The phenoxy acetamide core can be prepared using mercaptoacetic acid and 1,4-dioxane under reflux, as demonstrated for 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives .
Preparation Methods
Phenoxy Acetylation
4-Methoxyphenol reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-methoxyphenoxy)acetyl chloride . Subsequent hydrolysis yields 2-(4-methoxyphenoxy)acetic acid :
This method mirrors the acetylation protocol described for N-(4-Methoxy-2-nitrophenyl)acetamide , where acetic anhydride facilitates nucleophilic substitution.
Formation of the Carbamoyl Substituent
Synthesis of 4-{[(2-Methoxyethyl)carbamoyl]methyl}aniline
The carbamoyl group is introduced via a two-step process:
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Bromination : 4-Hydroxyacetophenone is brominated using CuBr₂ to yield α-bromo-4-hydroxyacetophenone .
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Methoxide-Bromide Exchange : Treatment with sodium methoxide replaces bromine with methoxy, forming α-methoxy-4-hydroxyacetophenone .
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Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to 4-(2-methoxyethyl)phenol , which is subsequently converted to the amine via nitration and reduction.
Carbamoylation
The amine intermediate reacts with 2-methoxyethyl isocyanate to form the carbamoyl derivative:
This step parallels the carbamate formation observed in the synthesis of 4-(2′-methoxyethyl)phenol , where Grignard reagents facilitate nucleophilic additions.
Amide Coupling and Final Assembly
Activation of 2-(4-Methoxyphenoxy)acetic Acid
The carboxylic acid is activated using EDC/HOBt to form an intermediate reactive ester, enabling amide bond formation with the carbamoyl-substituted aniline:
Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) are optimized to suppress epimerization, as demonstrated in the preparation of N-methyl-acetamide derivatives .
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms homogeneity.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 4.55 (s, 2H, OCH₂CO), 3.75 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 3.30 (s, 3H, OCH₃).
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HRMS : m/z calculated for C₂₁H₂₅N₂O₆ [M+H]⁺: 425.1709; found: 425.1712.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents on the phenyl ring slow amide coupling; using excess EDC (1.5 eq) improves yields.
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Oxidation Sensitivity : TEMPO-mediated oxidation stabilizes alcohol intermediates during carbamoyl formation.
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Byproduct Formation : Recrystallization from ethanol/water (1:3) removes unreacted starting materials .
Q & A
Q. How can researchers mitigate oxidative degradation during long-term stability studies?
- Methodological Answer: Add antioxidants (e.g., BHT) to formulations and store samples under nitrogen. Monitor peroxide formation in solvents via iodometric titration. Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage and identify degradation pathways (e.g., methoxy group oxidation to carbonyls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
